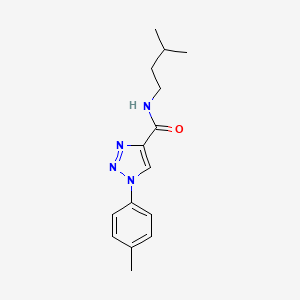![molecular formula C31H24N4O2 B11209122 4-[3-(4'-Propoxybiphenyl-4-yl)-1,2,4-oxadiazol-5-yl]-2-(pyridin-4-yl)quinoline](/img/structure/B11209122.png)
4-[3-(4'-Propoxybiphenyl-4-yl)-1,2,4-oxadiazol-5-yl]-2-(pyridin-4-yl)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[3-(4’-Propoxybiphenyl-4-yl)-1,2,4-oxadiazol-5-yl]-2-(pyridin-4-yl)quinoline is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a quinoline core, a pyridine ring, and an oxadiazole moiety. The presence of these functional groups makes it a compound of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction requires a palladium catalyst and a boron reagent, and it is carried out under mild conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The use of high-throughput screening and optimization techniques can help in identifying the best reaction conditions and catalysts for the synthesis. Additionally, the purification of the final product may involve techniques such as chromatography and recrystallization to achieve the desired purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-[3-(4’-Propoxybiphenyl-4-yl)-1,2,4-oxadiazol-5-yl]-2-(pyridin-4-yl)quinoline can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles such as halides. The reaction conditions may vary depending on the desired product, but they typically involve controlled temperatures, pressures, and pH levels to ensure optimal yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation reactions may yield quinoline N-oxides, while reduction reactions may produce dihydroquinolines
Scientific Research Applications
4-[3-(4’-Propoxybiphenyl-4-yl)-1,2,4-oxadiazol-5-yl]-2-(pyridin-4-yl)quinoline has several scientific research applications, including:
Chemistry: This compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, this compound can be used as a probe to study various biochemical pathways and interactions. Its ability to interact with specific proteins and enzymes makes it a valuable tool for understanding cellular processes.
Medicine: This compound has potential therapeutic applications, particularly in the development of new drugs. Its ability to modulate specific molecular targets makes it a candidate for the treatment of various diseases, including cancer and infectious diseases.
Industry: In industrial applications, this compound can be used as a precursor for the synthesis of advanced materials, such as polymers and nanomaterials. Its unique properties make it suitable for use in various manufacturing processes.
Mechanism of Action
The mechanism of action of 4-[3-(4’-Propoxybiphenyl-4-yl)-1,2,4-oxadiazol-5-yl]-2-(pyridin-4-yl)quinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby reducing the progression of the disease. The exact molecular pathways involved may vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
Uniqueness
What sets 4-[3-(4’-Propoxybiphenyl-4-yl)-1,2,4-oxadiazol-5-yl]-2-(pyridin-4-yl)quinoline apart from similar compounds is its unique combination of functional groups. The presence of the oxadiazole moiety, in particular, adds to its versatility and potential for various applications. Additionally, its ability to undergo a wide range of chemical reactions makes it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C31H24N4O2 |
|---|---|
Molecular Weight |
484.5 g/mol |
IUPAC Name |
3-[4-(4-propoxyphenyl)phenyl]-5-(2-pyridin-4-ylquinolin-4-yl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C31H24N4O2/c1-2-19-36-25-13-11-22(12-14-25)21-7-9-24(10-8-21)30-34-31(37-35-30)27-20-29(23-15-17-32-18-16-23)33-28-6-4-3-5-26(27)28/h3-18,20H,2,19H2,1H3 |
InChI Key |
UGXVRRYJMVAXEH-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C3=NOC(=N3)C4=CC(=NC5=CC=CC=C54)C6=CC=NC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![prop-2-enyl 7-(4-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11209043.png)
![2-[2-(4-methoxyphenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B11209047.png)
![1-(4-ethoxyphenyl)-3-hydroxy-3-(4-methoxyphenyl)-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium](/img/structure/B11209058.png)

![1,4-Bis[2-chloro-5-(trifluoromethyl)phenyl]piperazine-2,5-dione](/img/structure/B11209064.png)
![7-(4-ethoxyphenyl)-N-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11209078.png)
![11-(4-bromophenyl)-3-(3,4-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11209085.png)
![1-[1-(4-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B11209094.png)
![4-(3,5-dimethylpiperidin-1-yl)-7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11209098.png)
![3,3'-[(3-bromo-4-fluorophenyl)methanediyl]bis(4-hydroxy-2H-chromen-2-one)](/img/structure/B11209110.png)
![1-(1,3-Benzodioxol-5-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethanone](/img/structure/B11209117.png)
![1-(3-chlorophenyl)-N,N-diethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11209121.png)
![2-oxo-2-[4-(4-propylcyclohexyl)phenyl]ethyl N-[(4-tert-butylphenyl)carbonyl]tryptophanate](/img/structure/B11209125.png)
